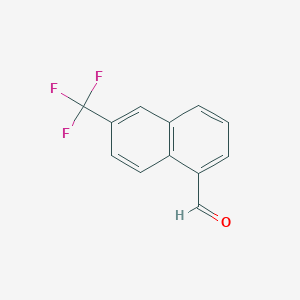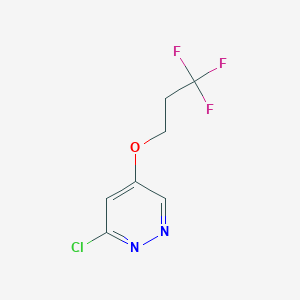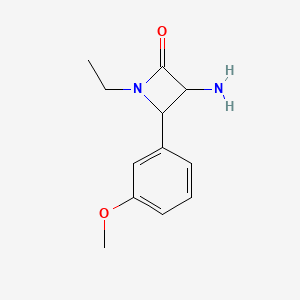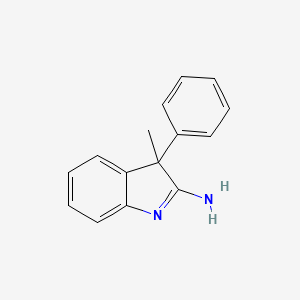![molecular formula C13H12N4 B11883040 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-66-2](/img/structure/B11883040.png)
4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ベンジル-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンは、ピラゾロピリミジンファミリーに属する複素環式化合物です。この化合物は、特にキナーゼ阻害剤としての医薬品化学における潜在的な用途のために注目を集めています。4-ベンジル-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンの独特な構造により、さまざまな生物学的標的に結合することができ、薬物開発のための有望な候補となっています。
2. 製法
合成ルートと反応条件: 4-ベンジル-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンの合成は、通常、適切な前駆体の環化を含むものです。 一般的な方法の1つは、フォルミミデート誘導体をエタノール中でヒドラジン水和物で処理する方法です 。この反応は、ピラゾロピリミジン骨格を生成し、その後にベンジル基とメチル基を導入するためにさらに官能基化することができます。
工業生産方法: 4-ベンジル-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を含みます。連続フロー反応器や自動合成プラットフォームの使用は、生産プロセスの効率性とスケーラビリティを高めることができます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . This reaction yields the pyrazolopyrimidine scaffold, which can then be further functionalized to introduce the benzyl and methyl groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類: 4-ベンジル-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。
置換: 求核置換反応は、ピラゾロピリミジン骨格に異なる官能基を導入することができます。
一般的な試薬と条件:
酸化: 酢酸中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 炭酸カリウムなどの塩基の存在下でのハロアルカン。
生成される主な生成物: これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応はさまざまなアルキル基またはアリール基を導入することができます。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、特に細胞周期調節に関与するサイクリン依存性キナーゼ2(CDK2)を標的にするキナーゼ阻害剤として有望な結果を示しています.
医学: キナーゼ阻害活性のため、抗がん剤の潜在的な候補として研究されています.
工業: この化合物の独自の構造は、新しい材料や化学プロセスの開発に役立ちます。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential anticancer agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
4-ベンジル-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンの主な作用機序は、CDK2の阻害を含みます。 このキナーゼは、細胞周期の進行に重要な役割を果たし、その阻害は、がん細胞における細胞周期停止とアポトーシスにつながる可能性があります 。この化合物は、CDK2の活性部位に結合し、細胞分裂に必要な主要な基質のリン酸化を阻害します。
類似化合物:
ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: 同様の骨格を持つ別のキナーゼ阻害剤.
チオグリコシド誘導体: これらの化合物は、キナーゼ阻害活性も示し、ピラゾロピリミジンと構造的な類似性を共有しています.
独自性: 4-ベンジル-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンは、CDK2に対する結合親和性と選択性を高める特定の置換パターンによって際立っています。 これは、他の類似化合物と比較してより強力な阻害剤になります .
類似化合物との比較
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar scaffold.
Thioglycoside derivatives: These compounds also exhibit kinase inhibitory activity and share structural similarities with pyrazolopyrimidines.
Uniqueness: 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to other similar compounds .
特性
CAS番号 |
53645-66-2 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC名 |
4-benzyl-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H12N4/c1-17-13-11(8-16-17)12(14-9-15-13)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChIキー |
CIQCUOFHKGOVCB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC=NC(=C2C=N1)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)








![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11883033.png)



